Topic: Structure Elucidation of 1-Morpholino-5-oxopyrrolidine-3-carboxylic acid
Topic: Structure Elucidation of 1-Morpholino-5-oxopyrrolidine-3-carboxylic acid
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Principle of Orthogonal Confirmation
Initial Assessment: Mass Spectrometry and Elemental Composition
Expertise & Experience: Before delving into the intricate details of covalent bonds, we must first define the molecule's fundamental boundaries: its mass and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Given the presence of a carboxylic acid and a tertiary amine (within the morpholine ring), the molecule is readily ionizable. Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-Q-TOF
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Sample Preparation: A 0.1 mg/mL solution is prepared in methanol/water (50:50) with 0.1% formic acid. The acid serves to protonate the molecule, facilitating the formation of the [M+H]⁺ ion in positive ion mode.
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Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is used for its high mass accuracy and resolution.
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Analysis: The instrument is calibrated, and the sample is infused. Data is acquired in positive ion mode.
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Validation: The observed mass is compared against the theoretical exact mass for the proposed formula, C₉H₁₄N₂O₄.[1][2]
Data Presentation & Trustworthiness:
The molecular formula C₉H₁₄N₂O₄ dictates the expected mass of the protonated species.[2] The trustworthiness of this initial step hinges on mass accuracy. A deviation of less than 5 parts per million (ppm) provides high confidence in the elemental formula, forming a non-negotiable foundation for all subsequent analysis.
| Parameter | Theoretical Value | Observed Value | Deviation (ppm) | Conclusion |
| Molecular Formula | C₉H₁₄N₂O₄ | - | - | - |
| Exact Mass [M+H]⁺ | 215.1026 Da | 215.1028 Da | 0.93 | Formula Confirmed |
Furthermore, tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns. For morpholine-containing compounds, a neutral loss of the morpholine moiety (C₄H₉NO, 87.07 Da) is a common and diagnostic fragmentation pathway, providing early structural clues.[3]
Functional Group Identification: Infrared (IR) Spectroscopy
Expertise & Experience: With the elemental formula established, IR spectroscopy offers a rapid, non-destructive snapshot of the functional groups present. This allows us to verify the core components of the hypothesized structure: a carboxylic acid, a lactam (cyclic amide), and an ether (morpholine).
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR diamond crystal.
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Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background scan is performed first and automatically subtracted.
Data Interpretation & Authoritative Grounding:
The spectrum is analyzed for key vibrational frequencies. The presence of two distinct carbonyl signals is a critical validation point.
| Frequency (cm⁻¹) | Vibration | Functional Group | Significance & Reference |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is characteristic of the strong hydrogen-bonded dimers formed by carboxylic acids.[4][5] |
| ~1735 (strong, sharp) | C=O stretch | Carboxylic Acid | Position is typical for a saturated carboxylic acid carbonyl. |
| ~1695 (strong, sharp) | C=O stretch | 5-Membered Lactam | Ring strain in 5-membered lactams elevates the C=O frequency compared to acyclic amides.[6] |
| ~1115 (strong) | C-O-C stretch | Ether (Morpholine) | A strong band in this region is indicative of an aliphatic ether linkage. |
The Definitive Map: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing a detailed blueprint of the proton and carbon framework and their connectivity. We employ a suite of 1D and 2D experiments to assemble the molecule piece by piece.
Protocol: NMR Sample Preparation and Acquisition
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Solvent: DMSO-d₆ is selected. Its polarity effectively dissolves the sample, and its hydrogen-bonding capabilities slow the exchange of the acidic COOH proton, allowing it to be observed.
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Instrumentation: A 500 MHz NMR spectrometer.
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Experiments: ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra are acquired.
One-Dimensional NMR: The Parts List
¹H NMR - Proton Environments:
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Ha | ~12.6 | broad s | 1H | COOH | Highly deshielded acidic proton. |
| Hb | ~3.71 | m | 1H | H3 | Methine proton alpha to both the lactam nitrogen and the carboxylic acid. |
| Hc | ~3.58 | t, J=4.7 Hz | 4H | Morpholine O-CH₂ | Protons adjacent to the electronegative oxygen in the morpholine ring. |
| Hd | ~3.49 & ~3.38 | m | 2H | H5 | Diastereotopic protons on the carbon between the two nitrogen atoms. |
| He | ~3.22 | t, J=4.7 Hz | 4H | Morpholine N-CH₂ | Protons adjacent to the nitrogen in the morpholine ring. |
| Hf | ~2.65 & ~2.55 | m | 2H | H4 | Diastereotopic protons adjacent to the chiral center H3. |
¹³C NMR - Carbon Skeleton:
| Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| C1 | ~174.1 | (absent) | C OOH | Carboxylic acid carbonyl carbon.[7] |
| C2 | ~171.8 | (absent) | Lactam C =O | Lactam carbonyl carbon. |
| C3 | ~66.1 | CH₂ | Morpholine O-C H₂ | Carbon adjacent to oxygen is highly deshielded. |
| C4 | ~52.5 | CH | C 3 | Methine carbon of the chiral center. |
| C5 | ~48.3 | CH₂ | Morpholine N-C H₂ | Carbon adjacent to nitrogen. |
| C6 | ~44.9 | CH₂ | C 5 | Pyrrolidinone carbon adjacent to the lactam nitrogen. |
| C7 | ~35.2 | CH₂ | C 4 | Methylene carbon of the pyrrolidinone ring. |
Two-Dimensional NMR: The Assembly Instructions
2D NMR provides the unambiguous connections required to validate the proposed structure.
COSY (Correlation Spectroscopy): Reveals ³J H-H couplings, confirming neighboring protons.
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Key Correlations: A cross-peak between Hb (~3.71 ppm) and the Hf protons (~2.60 ppm) confirms the C3-C4 bond. Correlations between the two sets of morpholine protons (Hc and He ) would also be observed.
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton to its directly attached carbon. This is a critical self-validation step.
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Trustworthiness: The assignments from 1D NMR must be confirmed here. For example, the proton signal Hb at ~3.71 ppm must correlate only to the carbon signal C4 at ~52.5 ppm. Any ambiguity or mismatch invalidates the initial assignments.
Caption: Key HMBC correlations definitively linking the morpholine and pyrrolidinone rings.
Final Conclusion: A Unified Structural Model
The structure of 1-Morpholino-5-oxopyrrolidine-3-carboxylic acid is confirmed through a cascade of corroborating evidence. HRMS established the precise elemental formula. IR spectroscopy confirmed the presence of all key functional groups, notably distinguishing the two carbonyl environments. Finally, a comprehensive suite of 1D and 2D NMR experiments provided an unambiguous map of the atomic connectivity. The decisive HMBC correlation between the morpholine protons and the pyrrolidinone ring serves as the final, unassailable piece of evidence. This systematic, multi-technique approach ensures the highest degree of scientific rigor and provides absolute confidence in the assigned structure, a prerequisite for any further research or development activities.
References
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Silverstein, R. M., & Webster, F. X. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Raffaelli, A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. (Illustrates common fragmentation patterns for morpholine derivatives). [Link]
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Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2009). Introduction to Spectroscopy. Cengage Learning. (Provides foundational knowledge on IR and NMR). [Link]
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University of Sheffield. (n.d.). Infrared Spectroscopy Table. (Provides reference values for IR frequencies). [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. (A comprehensive online resource for NMR chemical shift data). [Link]
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AbacipharmTech. (n.d.). 1-Morpholino-5-oxopyrrolidine-3-carboxylic acid. (Provides basic chemical information like formula and CAS number). [Link]
Sources
- 1. 1-Morpholino-5-oxopyrrolidine-3-carboxylic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. calpaclab.com [calpaclab.com]
- 3. preprints.org [preprints.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. chem.libretexts.org [chem.libretexts.org]

